

Discovery and history of 5-methyl-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-methyl-1H-indole-4-carboxylic acid

Cat. No.: B2815399

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis and Potential of **5-Methyl-1H-indole-4-carboxylic Acid**

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus represents one of the most important "privileged structures" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.^{[1][2]} Positional isomerism of substituents on this bicyclic scaffold dramatically influences its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of **5-methyl-1H-indole-4-carboxylic acid**, a sparsely documented but synthetically accessible derivative. While a singular "discovery" event for this specific molecule is not prominent in historical records, its existence is a direct consequence of foundational synthetic methodologies in organic chemistry. This document delineates the historical context of its parent scaffold, details plausible synthetic routes with step-by-step protocols, provides a comparative analysis of its physicochemical properties, and explores its potential in drug discovery based on the established significance of related indole-4-carboxylic acid derivatives.

Part 1: The Indole Nucleus: A Century of Significance

The story of indole chemistry began in 1866 when Adolf von Baeyer first synthesized the parent heterocycle by reducing oxindole with zinc dust.^[3] This seminal work unlocked a new field of organic chemistry. The indole scaffold's unique electronic properties and its ability to mimic peptide structures and bind to a wide array of biological receptors have cemented its importance.^[1] From the essential amino acid tryptophan to neurotransmitters like serotonin and blockbuster drugs, the indole core is inextricably linked to biology and medicine.^[2]

The substitution pattern on the indole ring is critical. Carboxylic acid moieties, in particular, serve as versatile synthetic handles and can act as crucial pharmacophoric elements, often engaging in hydrogen bonding interactions within enzyme active sites or improving the pharmacokinetic profile of a molecule. The position of this carboxyl group—whether at C2, C3, C4, C5, C6, or C7—creates distinct isomers with unique reactivity and biological profiles. This guide focuses on the C4-carboxy isomer, a structure whose derivatives are known to possess a range of biological activities.

Part 2: Foundational Synthesis: The Fischer Indole Synthesis

The most enduring and versatile method for creating substituted indoles is the Fischer indole synthesis, discovered by Emil Fischer in 1883.^{[4][5]} This powerful reaction involves the acid-catalyzed cyclization and rearrangement of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.^{[4][6]}

The creation of **5-methyl-1H-indole-4-carboxylic acid** is conceptually rooted in this classic transformation. The "5-methyl" portion of the target molecule would originate from a p-tolylhydrazine precursor, while the "4-carboxylic acid" group would need to be present on the carbonyl partner or introduced via a precursor on the hydrazine.

Mechanism of the Fischer Indole Synthesis

The generally accepted mechanism proceeds through several key steps:

- **Hydrazone Formation:** Reaction of an arylhydrazine with an aldehyde or ketone.
- **Tautomerization:** The hydrazone isomerizes to its enamine tautomer ('ene-hydrazine').

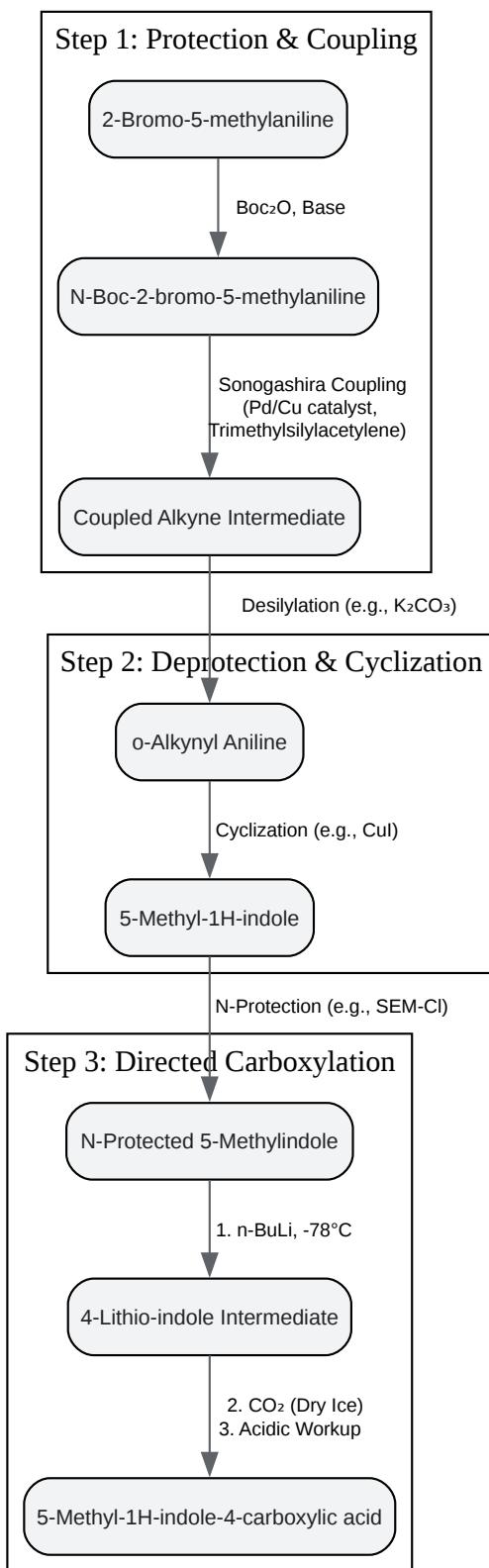
- [7][7]-Sigmatropic Rearrangement: A proton-catalyzed rearrangement breaks the aromaticity of the benzene ring and forms a new C-C bond, yielding a di-imine intermediate.
- Rearomatization & Cyclization: The benzene ring rearomatizes, followed by a nucleophilic attack of the newly formed amine onto an imine carbon to form a five-membered ring.
- Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring.[4]

[Click to download full resolution via product page](#)

Caption: Generalized workflow of the Fischer Indole Synthesis.

Part 3: Synthetic Pathways to 5-Methyl-1H-indole-4-carboxylic Acid

While the Fischer synthesis is historically paramount, modern synthetic chemistry offers several routes to construct the indole-4-carboxylic acid scaffold. A direct, well-documented synthesis for the 5-methyl derivative is not widely published, underscoring a gap in the literature. However, a robust synthesis can be designed based on established protocols for analogous structures. The following protocol is a representative, multi-step synthesis adapted from known methodologies for constructing substituted indole-4-carboxylates.


Proposed Synthetic Protocol: A Multi-Step Approach

This pathway utilizes a palladium-catalyzed cross-coupling reaction, a modern and highly efficient method for forming C-N bonds, followed by cyclization and final functional group manipulation.

Causality of Experimental Choices:

- Starting Material: 2-Bromo-5-methylaniline is chosen as it correctly places the methyl group and provides a halogen handle for the subsequent palladium-catalyzed coupling reaction.

- Protecting Group: The Boc group (di-tert-butyl dicarbonate) is used to protect the aniline nitrogen. This prevents self-coupling and other side reactions during the Sonogashira coupling and directs reactivity. It is also easily removed under acidic conditions.
- Sonogashira Coupling: This palladium/copper-catalyzed reaction is a highly reliable method for coupling terminal alkynes with aryl halides, efficiently constructing the carbon skeleton required for the indole ring.
- Cyclization Catalyst: A gold(I) or copper(II) catalyst is chosen for the intramolecular hydroamination/cyclization step. These catalysts are known to be highly effective for converting o-alkynyl anilines into indoles under mild conditions.
- Carboxylation: The final step involves a directed ortho-metallation using a strong base like n-butyllithium, followed by quenching with carbon dioxide (dry ice) to install the carboxylic acid at the C4 position. The directing group is typically an N-protecting group that can coordinate with the lithium.

[Click to download full resolution via product page](#)

Caption: A plausible multi-step synthetic workflow for **5-methyl-1H-indole-4-carboxylic acid**.

Part 4: Physicochemical and Spectroscopic Characterization

Detailed experimental data for **5-methyl-1H-indole-4-carboxylic acid** is not readily available in public databases. However, its properties can be reliably predicted and understood by comparing them with those of its well-characterized isomers. This comparative approach is essential for researchers aiming to synthesize and identify this compound.

Table 1: Comparative Physicochemical Properties of Indole Isomers

Property	5-Methyl-1H-indole-2-carboxylic acid	1-Methyl-1H-indole-5-carboxylic acid	Methyl indole-4-carboxylate	5-Methyl-1H-indole-4-carboxylic acid (Target)
CAS Number	10241-97-1[8]	186129-25-9[9]	39830-66-5[10]	Not Available
Molecular Formula	C ₁₀ H ₉ NO ₂			
Molecular Weight	175.18 g/mol [8]	175.18 g/mol [9]	175.18 g/mol [10]	175.18 g/mol
Appearance	White to off-white powder[8]	White to light yellow solid[9]	Solid[10]	Expected: Crystalline Solid
Melting Point	236-238 °C (dec.)[8]	Not Available	68-71 °C[10]	Expected: >200 °C

Expected Spectroscopic Signatures:

- ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show a characteristic broad singlet for the indole N-H proton (around 11-12 ppm) and another for the carboxylic acid O-H proton (>12 ppm). A singlet for the C5-methyl group would appear around 2.4 ppm. The aromatic region would display distinct signals for the protons at the C2, C3, C6, and C7 positions, with coupling patterns revealing their connectivity.
- ¹³C NMR: The spectrum would show 10 distinct carbon signals. The most downfield signal would correspond to the carboxylic acid carbonyl carbon (~165-170 ppm). Other key signals

would include the quaternary carbons of the indole ring and the methyl carbon signal at ~21 ppm.[11]

- IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer ($2500\text{-}3300\text{ cm}^{-1}$), a sharp N-H stretch ($\sim 3300\text{-}3400\text{ cm}^{-1}$), a strong C=O stretch from the carboxyl group ($\sim 1680\text{-}1710\text{ cm}^{-1}$), and C=C stretching bands for the aromatic rings ($\sim 1450\text{-}1620\text{ cm}^{-1}$).[12]
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$ would be observed at m/z 175 or 176, respectively, confirming the molecular weight.

Part 5: Biological Significance and Therapeutic Potential

While **5-methyl-1H-indole-4-carboxylic acid** itself is not extensively studied, the indole carboxylic acid scaffold is a cornerstone in drug discovery. Derivatives have shown a vast range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][13][14]

Hypothesized Role of the Substituents:

- 4-Carboxylic Acid: This group is a potent hydrogen bond donor and acceptor. It can anchor the molecule within a receptor's active site, mimicking the carboxylate of an amino acid or interacting with key residues. Its presence also increases polarity, which can be tuned via esterification to create prodrugs with improved cell permeability.
- 5-Methyl Group: The addition of a methyl group at the C5 position increases the molecule's lipophilicity. This can enhance membrane permeability and improve oral bioavailability. Furthermore, this position can be a site of metabolism (e.g., hydroxylation by cytochrome P450 enzymes); the methyl group can block this metabolic pathway, thereby increasing the compound's half-life.

The indole-4-carboxylate scaffold has been identified as a key structural motif in the development of inhibitors for various therapeutic targets, including:

- Tryptophan Dioxygenase (TDO) inhibitors for cancer immunotherapy.[10]

- Histamine H3 antagonists for neurological disorders.[10]
- Antiviral agents, particularly as a core for HIV integrase inhibitors.

The combination of the 4-carboxy and 5-methyl groups on the indole scaffold presents a synthetically tractable and biologically promising starting point for lead optimization campaigns in these and other therapeutic areas.

Part 6: Conclusion and Future Directions

5-Methyl-1H-indole-4-carboxylic acid stands as a testament to the power and predictability of classical and modern organic synthesis. While its specific discovery is not a landmark event, its existence is a logical extension of the foundational work of chemists like Emil Fischer.[4] This guide has provided the historical context, outlined a robust synthetic strategy, and offered a framework for its characterization.

The true potential of this molecule lies in its future applications. The lack of extensive biological data for this specific isomer highlights a significant opportunity for researchers in medicinal chemistry. Its structural similarity to known bioactive compounds suggests it is a prime candidate for screening in various disease models. Future work should focus on executing its synthesis, performing full spectroscopic characterization, and evaluating its activity in anticancer, antimicrobial, and anti-inflammatory assays to unlock its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. innospk.com [innospk.com]
- 9. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID (cas: 186129-25-9) // Indole compounds - Career Henan Chemical Co. [coreychem.com]
- 10. 吲哚-4-甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. tetratек.com.tr [tetratек.com.tr]
- 12. mdpi.com [mdpi.com]
- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 14. arkat-usa.org [arkat-usa.org]
- To cite this document: BenchChem. [Discovery and history of 5-methyl-1H-indole-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2815399#discovery-and-history-of-5-methyl-1h-indole-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com